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molecular formula C13H15ClO3 B8534445 4-(Chlorocarbonyl)phenyl hexanoate CAS No. 54963-73-4

4-(Chlorocarbonyl)phenyl hexanoate

Cat. No. B8534445
M. Wt: 254.71 g/mol
InChI Key: UFNRLBUEVOTZCC-UHFFFAOYSA-N
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Patent
US04478741

Procedure details

A mixture of 10 g of the resultant 4-hexanoyloxybenzoic acid, 8 g thionyl chloride and 100 ml toluene was stirred and externally heated to be refluxed for three hours. After distilling off the toluene from the mixture, the residue was distilled under reduced pressure to give 8.8 g 4-hexanoyloxybenzoic acid chloride in 82% yield based upon the amount of the 4-hexanoyloxybenzoic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][CH:10]=1)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].S(Cl)([Cl:20])=O>C1(C)C=CC=CC=1>[C:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([Cl:20])=[O:14])=[CH:11][CH:10]=1)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCC)(=O)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
externally heated
TEMPERATURE
Type
TEMPERATURE
Details
to be refluxed for three hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the toluene from the mixture
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)(=O)OC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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